2-(difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid
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Overview
Description
2-(difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a diazole ring. The presence of the difluoromethyl group in this compound makes it particularly interesting for various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of benzodiazole derivatives using difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often require the presence of a base and a suitable solvent, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based methods that can transfer the CF2H group to C(sp2) sites both in stoichiometric and catalytic modes . The use of Minisci-type radical chemistry has also been reported for the difluoromethylation of heteroaromatics .
Chemical Reactions Analysis
Types of Reactions
2-(difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where the difluoromethyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(trifluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid
- 2-(methyl)-1H-1,3-benzodiazole-4-carboxylic acid
- 2-(chloromethyl)-1H-1,3-benzodiazole-4-carboxylic acid
Uniqueness
2-(difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it more effective in various applications compared to its analogs .
Properties
CAS No. |
1246548-14-0 |
---|---|
Molecular Formula |
C9H6F2N2O2 |
Molecular Weight |
212.2 |
Purity |
95 |
Origin of Product |
United States |
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